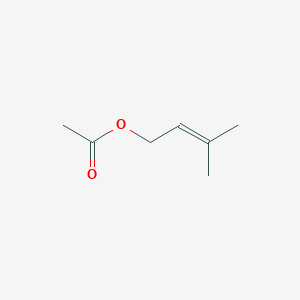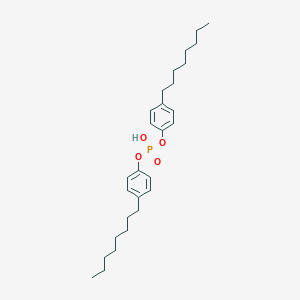
Bis(4-octylphenyl) hydrogen phosphate
Overview
Description
Bis(4-octylphenyl) hydrogen phosphate: is a synthetic compound belonging to the family of organophosphate esters. It has the molecular formula C28H43O4P and a molecular weight of 474.6 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-octylphenyl) hydrogen phosphate typically involves the reaction of 4-octylphenol with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and distillation units to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Bis(4-octylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form and .
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding .
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different phosphate esters .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Strong oxidizing agents like or .
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: 4-octylphenol and phosphoric acid.
Oxidation: Corresponding phosphates.
Substitution: Various phosphate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(4-octylphenyl) hydrogen phosphate is used as a liquid ion exchanger in organophosphate-based calcium electrodes. It is also employed in the synthesis of other organophosphate compounds .
Biology and Medicine: In biological research, it is used to study the effects of organophosphate esters on cellular processes. .
Industry: In the industrial sector, this compound is used as a plasticizer and flame retardant in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of Bis(4-octylphenyl) hydrogen phosphate involves its interaction with phosphate receptors and enzymes in biological systems. It can inhibit certain enzymes by mimicking the structure of natural phosphates, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
- Bis(2-octylphenyl) hydrogen phosphate
- Bis(4-nitrophenyl) hydrogen phosphate
- Bis(4-methylphenyl) hydrogen phosphate
Comparison: Bis(4-octylphenyl) hydrogen phosphate is unique due to its long alkyl chain (octyl group), which imparts distinct hydrophobic properties and chemical stability . This makes it more suitable for applications requiring hydrophobic interactions and enhanced stability compared to its analogs .
Properties
IUPAC Name |
bis(4-octylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43O4P/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)31-33(29,30)32-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFVJOQBWDBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



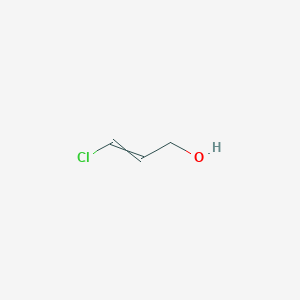
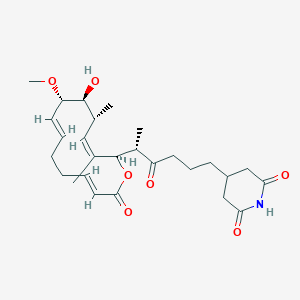

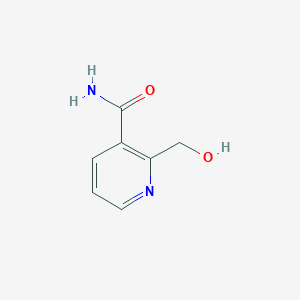
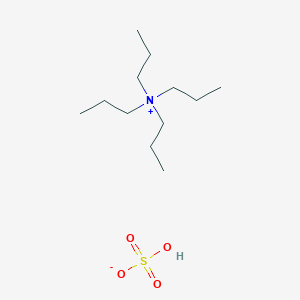
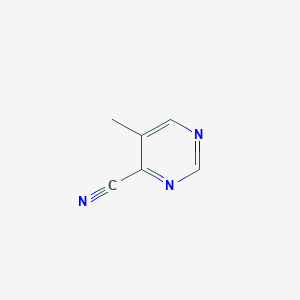


![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
![[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B49483.png)

